N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)15-13(18)12-7-8-14-16(12)2/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYKVIZDFFWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-aminoacetophenone with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetone. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promise in various therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including human cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cells. For example, one study reported growth inhibition percentages ranging from 68% to 104% against pancreatic cancer cells at concentrations of 100 µM.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
The primary biological target of this compound is the heat shock protein HSP 90-alpha. This protein plays a crucial role in cellular processes, including:
- Signal Transduction : HSP 90-alpha is involved in stabilizing and activating numerous signaling proteins.
- Cell Cycle Regulation : The interaction with HSP 90-alpha can influence cell cycle progression and apoptosis, making it particularly relevant in cancer therapy.
Chemistry and Synthesis
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Can yield corresponding oxides or hydroxylated derivatives.
- Reduction : Can lead to the formation of amine derivatives.
- Substitution : The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Core Structural Variations
- Pyrazole vs. Triazole/Oxazole Cores: Triazole analogs (e.g., N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, ) replace the pyrazole with a triazole ring, altering hydrogen-bonding capacity and metabolic stability due to the nitrogen-rich triazole core . Oxazole analogs (e.g., N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, ) feature a less basic oxazole ring, which may reduce solubility compared to pyrazole derivatives .
Substituent Effects
- The acetyl group in the target compound provides moderate electron withdrawal without the steric bulk seen in bromo or nitro analogs () .
- Electron-Donating Groups (EDGs) :
Physicochemical Properties
- The target compound’s acetyl group balances polarity, likely offering intermediate solubility between polar (e.g., amino-substituted 4a) and nonpolar (e.g., methyl-substituted 4b) analogs .
Biological Activity
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with an acetylphenyl substituent, which is critical for its biological activity. The structural formula is represented as follows:
Target Proteins
The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in protein folding and stabilization, influencing various signaling pathways within the cell.
Mode of Action
The compound interacts with HSP 90-alpha, potentially altering its function. This interaction may lead to changes in cell cycle control and signal transduction pathways, which are vital for cellular homeostasis and response to stress .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, compounds structurally similar to this pyrazole derivative have shown significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2 | MCF7 | 3.79 |
| Compound 3 | Hep-2 | 3.25 |
| Compound 4 | A549 | 26 |
These results suggest that modifications to the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . In one study, derivatives similar to this compound exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, the compound shows potential antimicrobial activity . It has been tested against various bacterial strains, demonstrating promising results in inhibiting growth at specific concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
- Anticancer Activity : A study reported that pyrazole derivatives had significant effects on cancer cell lines with IC50 values ranging from 0.28 µM to 49.85 µM, indicating strong potential for therapeutic applications against cancers such as breast and lung cancer .
- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines, showing up to 93% inhibition at effective concentrations .
- Antimicrobial Activity : Research demonstrated that compounds derived from the pyrazole structure exhibited notable antimicrobial effects against strains such as E. coli and Bacillus subtilis, highlighting their potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or esters under acidic conditions. For example, microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing reaction time and improving yields compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the pyrazole ring structure and substituent positions. For instance, -NMR peaks at δ 2.5–3.0 ppm indicate the methyl group on the pyrazole ring, while aromatic protons appear between δ 7.0–8.5 ppm. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1650–1700 cm. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. Anti-inflammatory activity can be evaluated via COX-2 inhibition assays, while antimicrobial screening uses disc diffusion methods against E. coli or S. aureus. Ensure proper controls (e.g., DMSO for solubility) and replicate experiments to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., replace acetylphenyl with fluorophenyl or methoxyphenyl groups) and assess changes in biological activity. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR or COX-2). Correlate calculated binding energies (ΔG) with experimental IC values to validate SAR hypotheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols (e.g., use identical cell passages, serum-free media) and perform dose-response curves (0.1–100 µM). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Statistical tools like ANOVA identify significant outliers .
Q. How do computational methods aid in understanding metabolic stability and toxicity?
- Methodological Answer : Use in silico tools like SwissADME to predict metabolic pathways (e.g., cytochrome P450 interactions) and toxicity (e.g., Ames test predictions). Molecular dynamics (MD) simulations (GROMACS) model compound stability in biological membranes. Pair these with experimental hepatotoxicity assays (e.g., lactate dehydrogenase release in HepG2 cells) for comprehensive risk assessment .
Q. What advanced analytical techniques confirm compound stability under physiological conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24–72 hours. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products. X-ray crystallography (if crystals are obtainable) provides insights into solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
